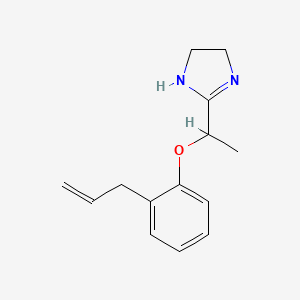
Allyphenyline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allyphenyline, also known as this compound, is a useful research compound. Its molecular formula is C14H18N2O and its molecular weight is 230.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Profile
1. Alpha-2 Adrenoceptor Modulation
Allyphenyline exhibits selective activation of the alpha-2C adrenoceptors while antagonizing the alpha-2A subtype. This dual action is significant in managing pain and withdrawal symptoms associated with opioid dependence. Studies have demonstrated that this compound can enhance morphine analgesia without inducing sedation, making it a potential candidate for pain management therapies that require careful balancing of efficacy and side effects .
2. Antidepressant Effects
Research indicates that this compound may possess antidepressant properties. Its action on serotonin 5-HT1A receptors contributes to mood regulation, suggesting its potential use in treating depressive disorders . In animal models, this compound has been shown to alleviate anxiety-like behaviors following alcohol intoxication, further supporting its role in mental health applications .
Case Study 1: this compound in Opioid Dependence
A study investigated the effects of this compound on morphine dependence in rats. The compound significantly reduced withdrawal symptoms when administered at low doses (0.05 mg/kg). This effect was attributed to its unique pharmacological profile, which combines alpha-2C agonism with alpha-2A antagonism, thereby preventing the development of tolerance and dependence associated with opioid use .
| Parameter | Control (Morphine) | This compound (0.05 mg/kg) |
|---|---|---|
| Withdrawal Symptoms Score | High | Significantly Reduced |
| Analgesic Effect | Moderate | Enhanced |
| Sedation Level | High | Low |
Case Study 2: Antidepressant-Like Effects
In another study, this compound was evaluated for its antidepressant-like effects using various behavioral tests in rodents. The results indicated a significant improvement in depressive symptoms, reinforcing the compound's potential as an antidepressant agent .
| Behavioral Test | Control | This compound |
|---|---|---|
| Forced Swim Test Duration | Increased Immobility | Decreased Immobility |
| Tail Suspension Test Score | High | Low |
Propiedades
Fórmula molecular |
C14H18N2O |
|---|---|
Peso molecular |
230.31 g/mol |
Nombre IUPAC |
2-[1-(2-prop-2-enylphenoxy)ethyl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C14H18N2O/c1-3-6-12-7-4-5-8-13(12)17-11(2)14-15-9-10-16-14/h3-5,7-8,11H,1,6,9-10H2,2H3,(H,15,16) |
Clave InChI |
MNMDMCKHXVHLAW-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NCCN1)OC2=CC=CC=C2CC=C |
Sinónimos |
2-(1-(2-allylphenoxy)ethyl)-4,5-dihydro-1H-imidazole allyphenyline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















